![molecular formula C10H10N4O2S B8535358 2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8535358.png)
2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[2-(Methylsulfanyl)-4-(1H-tetrazol-1-yl)phenyl]acetic acid: is an organic compound that features a tetrazole ring and a methylsulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the formation of the tetrazole ring, which can be achieved through several methods. One common approach is the reaction of aromatic nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs high-yielding and cost-effective methods. For example, the use of microwave-accelerated reactions in solvents like DMF (dimethylformamide) can significantly reduce reaction times and improve yields . Additionally, environmentally benign catalysts such as L-proline have been used to synthesize tetrazole derivatives efficiently .
化学反応の分析
Types of Reactions: [2-(Methylsulfanyl)-4-(1H-tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Nitro derivatives, halogenated derivatives.
科学的研究の応用
Chemistry: In chemistry, 2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can participate in various chemical transformations .
Biology and Medicine: Tetrazole derivatives, including this compound, have shown potential in medicinal chemistry due to their bioisosteric properties. They can mimic carboxylic acids and are used in the design of drugs with improved pharmacokinetic properties .
Industry: In the industrial sector, tetrazole derivatives are used in the development of materials with specific properties, such as corrosion inhibitors and energetic materials .
作用機序
The mechanism of action of 2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
類似化合物との比較
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound features a triazole ring instead of a tetrazole ring and has been studied for its anticancer properties.
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound has a triazole ring and is synthesized using metal-free processes.
Uniqueness: [2-(Methylsulfanyl)-4-(1H-tetrazol-1-yl)phenyl]acetic acid is unique due to the presence of both a tetrazole ring and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H10N4O2S |
|---|---|
分子量 |
250.28 g/mol |
IUPAC名 |
2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C10H10N4O2S/c1-17-9-5-8(14-6-11-12-13-14)3-2-7(9)4-10(15)16/h2-3,5-6H,4H2,1H3,(H,15,16) |
InChIキー |
DSRQRHJUUXSKFZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC(=C1)N2C=NN=N2)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
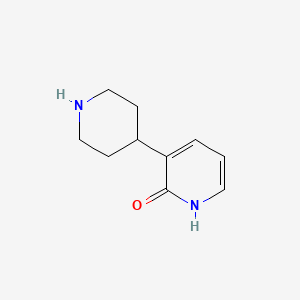
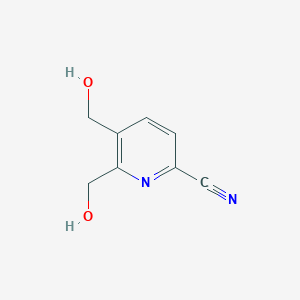
![4-(3-Chloro-5-nitropyridin-2-yloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8535291.png)
![1-Chloro-1-[(3-nitrophenyl)hydrazono]-2-propanone](/img/structure/B8535307.png)
![Benzo[1,3]dioxol-4-yl-hydrazine](/img/structure/B8535312.png)
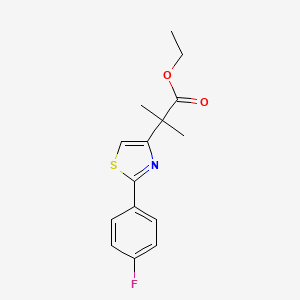
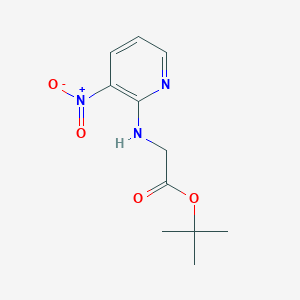
![4-oxo-N-propan-2-yl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B8535325.png)
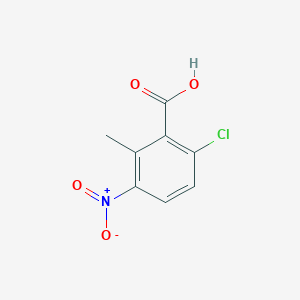
![4-[4-(Pyridin-2-yl)but-3-yn-1-yl]benzonitrile](/img/structure/B8535337.png)
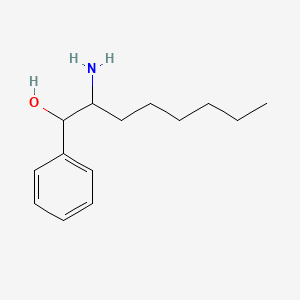
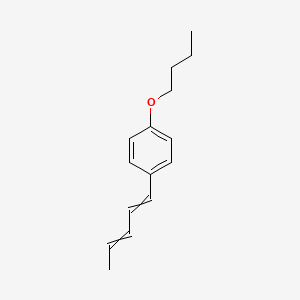
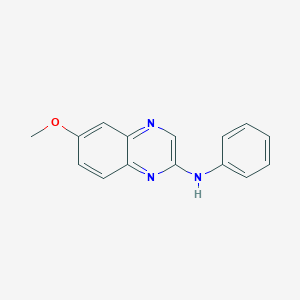
![6-Chlorothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B8535378.png)
